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1-(2-Fluorobenzyl)-1H-benzoimidazol-2-ylamine
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Overview
Description
1-(2-Fluorobenzyl)-1H-benzoimidazol-2-ylamine is a compound that belongs to the class of benzoimidazoles, which are known for their diverse biological activities. This compound features a fluorobenzyl group attached to the benzoimidazole core, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorobenzyl)-1H-benzoimidazol-2-ylamine typically involves the coupling of a benzoimidazole derivative with a fluorobenzyl halide. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild conditions and high functional group tolerance .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorobenzyl)-1H-benzoimidazol-2-ylamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., fluorobenzyl halide) and bases (e.g., sodium hydroxide).
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce various functional groups onto the benzoimidazole core.
Scientific Research Applications
1-(2-Fluorobenzyl)-1H-benzoimidazol-2-ylamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its potential biological activity.
Mechanism of Action
The mechanism of action of 1-(2-Fluorobenzyl)-1H-benzoimidazol-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-(2-Fluorobenzyl)-3-Butyl-8-(N-Acetyl-4-Aminobenzyl)-Xanthine: This compound shares the fluorobenzyl group but has a different core structure, leading to distinct biological activities.
Uniqueness: 1-(2-Fluorobenzyl)-1H-benzoimidazol-2-ylamine is unique due to the presence of the fluorobenzyl group, which can enhance its chemical stability, binding affinity, and selectivity for specific molecular targets. This makes it a valuable compound for various scientific research applications.
Biological Activity
1-(2-Fluorobenzyl)-1H-benzoimidazol-2-ylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and therapeutic implications.
Chemical Structure and Properties
The compound features a benzimidazole core with a fluorobenzyl substituent, which enhances its lipophilicity and may influence its biological interactions. The presence of the fluorine atom is particularly noteworthy as it can modulate the compound's electronic properties and biological activity.
This compound exhibits various mechanisms of action, primarily through its interaction with cellular targets such as enzymes and receptors. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to interact with soluble guanylyl cyclase (sGC), leading to increased levels of cyclic guanosine monophosphate (cGMP), a critical signaling molecule involved in vasodilation and neurotransmission.
- Antimicrobial Activity : Research indicates that benzimidazole derivatives, including this compound, possess significant antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentrations (MIC) demonstrating its effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .
Biochemical Interactions
The compound's interactions at the biochemical level reveal its potential as a therapeutic agent. It has been observed to influence:
- Cell Signaling Pathways : By enhancing cGMP production, the compound modulates pathways related to smooth muscle relaxation and has implications in cardiovascular health.
- Oxidative Stress Response : The compound may also play a role in reducing oxidative stress by inhibiting pathways mediated by NADPH oxidase, thus protecting cells from damage .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Studies
A notable case study involved the evaluation of benzimidazole derivatives for their anticancer properties. One derivative demonstrated significant cytotoxicity against lung cancer cell lines at concentrations around 10−5M, suggesting that structural modifications can enhance therapeutic efficacy . Another study highlighted the compound's ability to inhibit biofilm formation in C. albicans, indicating its potential use in treating fungal infections .
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]benzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3/c15-11-6-2-1-5-10(11)9-18-13-8-4-3-7-12(13)17-14(18)16/h1-8H,9H2,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJYMIFKYKVCQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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